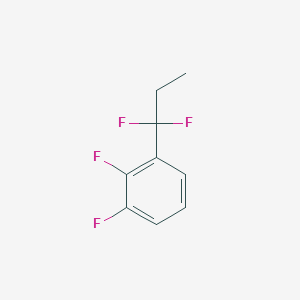

1-(1,1-Difluorpropyl)-2,3-Difluorbenzol

Übersicht

Beschreibung

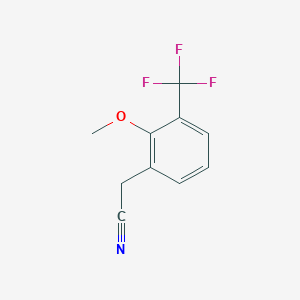

1-(1,1-Difluoropropyl)-2,3-difluorobenzene, also known as 1,1-difluoropropyl-2,3-difluorobenzene, is an organic compound that has been widely studied in the scientific community due to its unique structure and potential applications. This compound is composed of two fluorine atoms attached to a single carbon atom and two double-bonded oxygen atoms, forming a trifluoromethyl group. It is a colorless liquid with a boiling point of 109.2 °C and a melting point of -70 °C. This compound has been used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, its unique structure has enabled it to be used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Medizin

Im medizinischen Bereich werden fluorierte Verbindungen wie 1-(1,1-Difluorpropyl)-2,3-Difluorbenzol häufig wegen ihres Potenzials in der Arzneimittelentwicklung untersucht, da die Fluoratome organischen Molekülen einzigartige Eigenschaften verleihen. So können sie beispielsweise die Bindungsaffinität von Medikamenten an ihre Zielstrukturen erhöhen, die metabolische Stabilität verbessern und die Membranpermeabilität erhöhen .

Materialwissenschaften

Fluorierte Benzolderivate sind in der Materialwissenschaft wertvoll, insbesondere bei der Entwicklung von Hochleistungspolymeren und Elektronik. Ihre thermische Stabilität und Beständigkeit gegen Abbau sind entscheidend für Materialien, die extremen Bedingungen ausgesetzt sind .

Umweltwissenschaften

Verbindungen mit mehreren Fluoratomen werden hinsichtlich ihrer Umweltauswirkungen untersucht, insbesondere in Bezug auf ihre Persistenz und Bioakkumulation. Die Forschung in diesem Bereich zielt darauf ab, potenzielle negative Auswirkungen auf Ökosysteme zu verstehen und zu mindern .

Analytische Chemie

In der analytischen Chemie dienen fluorierte Verbindungen als Standards und Reagenzien. Ihre unterschiedlichen chemischen Verschiebungen in der NMR-Spektroskopie und ihre einzigartigen massenspektrometrischen Eigenschaften machen sie nützlich für die Identifizierung und Quantifizierung verschiedener Substanzen .

Pharmakologie

Zu den pharmakologischen Anwendungen fluorierter Verbindungen gehört ihre Verwendung als Zwischenprodukte bei der Synthese komplexerer Moleküle. Ihr Vorhandensein kann die biologische Aktivität und Pharmakokinetik von Therapeutika signifikant verändern .

Organische Synthese

In der organischen Synthese werden fluorierte Moleküle wie this compound verwendet, um fluorhaltige Gruppen in Zielmoleküle einzubringen, was zur Bildung neuartiger Verbindungen mit potenziellen Anwendungen in verschiedenen Industrien führen kann .

Biochemie

Fluorierte Verbindungen werden in der Biochemie zur Untersuchung der Struktur und Funktion von Biomolekülen verwendet. Sie können als Nachahmer von natürlichen Substraten oder Inhibitoren in enzymatischen Reaktionen fungieren und so Einblicke in biochemische Stoffwechselwege liefern .

Landwirtschaft

Die Forschung über den Einsatz fluorierter Verbindungen in der Landwirtschaft ist weniger verbreitet, aber sie können an der Synthese von Agrochemikalien beteiligt sein, die darauf ausgelegt sind, Nutzpflanzen vor Schädlingen und Krankheiten zu schützen und gleichzeitig die Umweltauswirkungen zu minimieren .

Wirkmechanismus

1-(1,1-Difluoropropyl)-2,3-difluorobenzene has been shown to interact with enzymes in a variety of ways. It has been shown to bind to the active site of enzymes and inhibit their activity. Additionally, it has been shown to interact with the active sites of enzymes and modify their activity in a variety of ways. For example, it has been shown to increase the activity of some enzymes and decrease the activity of others. Additionally, it has been shown to modify the structure and function of proteins, as well as the structure and function of DNA.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-(1,1-Difluoropropyl)-2,3-difluorobenzene have not been extensively studied. However, it has been suggested that this compound may have an effect on the activity of enzymes and may affect the structure and function of proteins and DNA. Additionally, it has been suggested that this compound may have an effect on the expression of certain genes. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

1-(1,1-Difluoropropyl)-2,3-difluorobenzene has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its low toxicity, making it a safe choice for use in experiments. Additionally, its unique structure makes it a useful starting material for the synthesis of various organic compounds. However, this compound is also limited by its low solubility in water, making it difficult to use in aqueous solutions. Additionally, it is sensitive to light and air, making it difficult to work with in the laboratory.

Zukünftige Richtungen

The potential applications of 1-(1,1-Difluoropropyl)-2,3-difluorobenzene are vast and varied. One potential future direction is the development of new pharmaceuticals and agrochemicals based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments or therapies for various diseases and conditions. Additionally, further research into the structure and function of proteins and DNA could lead to a better

Eigenschaften

IUPAC Name |

1-(1,1-difluoropropyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4/c1-2-9(12,13)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQBTNUAZFGZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267739 | |

| Record name | 1-(1,1-Difluoropropyl)-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1138445-45-0 | |

| Record name | 1-(1,1-Difluoropropyl)-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoropropyl)-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)

![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)